3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine
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Overview
Description
3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and catalysts can be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated derivatives can be used in substitution reactions with bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound has a similar structure but with a chlorine atom instead of an amine group.
3-(Trifluoromethyl)pyridin-2-ol: This compound features a hydroxyl group instead of an amine group.
Uniqueness
3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine is unique due to its specific combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block in various applications .
Properties
CAS No. |
163563-03-9 |
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Molecular Formula |
C12H9F3N2 |
Molecular Weight |
238.21 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-4-1-3-8(7-9)10-5-2-6-17-11(10)16/h1-7H,(H2,16,17) |
InChI Key |
DIBZSOPQHNUCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=CC=C2)N |
Origin of Product |
United States |
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